Cas no 1783736-63-9 (1-Bromo-3-(2-fluoroethylsulfonyl)benzene)

1-Bromo-3-(2-fluoroethylsulfonyl)benzene is a fluorinated aromatic sulfone compound with a bromine substituent, offering versatile reactivity for synthetic applications. The presence of both a bromo group and a fluoroethylsulfonyl moiety makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing sulfonyl group enhances the electrophilic character of the aromatic ring, facilitating selective functionalization. Its fluoroethyl chain introduces potential for further derivatization, making it useful in pharmaceutical and agrochemical research. The compound's stability and well-defined reactivity profile ensure consistent performance in complex synthetic pathways. Suitable for controlled modifications, it serves as a key building block in the development of specialized organic molecules.
1-Bromo-3-(2-fluoroethylsulfonyl)benzene structure
1783736-63-9 structure
Product Name:1-Bromo-3-(2-fluoroethylsulfonyl)benzene
CAS No:1783736-63-9
MF:C8H8BrFO2S
MW:267.115324020386
CID:4705072
Update Time:2025-06-13

1-Bromo-3-(2-fluoroethylsulfonyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(2-fluoroethanesulfonyl)benzene
    • 1-Bromo-3-(2-fluoro-ethanesulfonyl)-benzene
    • 1-Bromo-3-(2-fluoroethylsulfonyl)benzene
    • Inchi: 1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2
    • InChI Key: FOJVKPHTARFCGE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)S(CCF)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 247
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42.5

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Additional information on 1-Bromo-3-(2-fluoroethylsulfonyl)benzene

Comprehensive Overview of 1-Bromo-3-(2-fluoroethylsulfonyl)benzene (CAS No. 1783736-63-9)

1-Bromo-3-(2-fluoroethylsulfonyl)benzene (CAS No. 1783736-63-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a benzene ring substituted with a bromine atom and a 2-fluoroethylsulfonyl group, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in its applications, particularly in the development of novel therapeutics and advanced materials.

The molecular structure of 1-Bromo-3-(2-fluoroethylsulfonyl)benzene combines halogen and sulfonyl functionalities, which are pivotal in modern drug design. The presence of the fluoroethyl moiety enhances the compound's metabolic stability, a critical factor in the pharmacokinetics of potential drug candidates. This attribute aligns with the growing demand for long-acting pharmaceuticals and targeted drug delivery systems, topics frequently searched in academic and industrial circles.

In recent years, the compound has been explored for its role in cross-coupling reactions, a hot topic in synthetic organic chemistry. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, often utilize brominated aryl compounds like 1-Bromo-3-(2-fluoroethylsulfonyl)benzene to construct complex molecular architectures. These reactions are essential for producing biaryl compounds, which are foundational in many FDA-approved drugs.

Another area of interest is the compound's potential in material science. The sulfonyl group contributes to high thermal stability, making it suitable for designing high-performance polymers and electronic materials. With the rise of flexible electronics and sustainable materials, researchers are investigating how such compounds can improve device efficiency and environmental compatibility.

The synthesis of 1-Bromo-3-(2-fluoroethylsulfonyl)benzene typically involves multi-step procedures, including halogenation and sulfonylation reactions. Optimizing these processes is a recurring theme in green chemistry discussions, as industries seek to minimize waste and reduce reliance on hazardous reagents. This aligns with the broader trend of sustainable chemical manufacturing, a frequently searched topic among environmentally conscious professionals.

Analytical characterization of this compound relies on advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are critical for its applications in sensitive fields like pharmaceutical intermediates. The demand for reliable analytical data is reflected in the increasing number of searches for compound validation and quality control protocols.

In summary, 1-Bromo-3-(2-fluoroethylsulfonyl)benzene (CAS No. 1783736-63-9) is a compound of significant scientific and industrial relevance. Its applications span drug discovery, material science, and sustainable chemistry, addressing some of the most pressing challenges in these fields. As research continues to uncover new uses for this molecule, its importance in advancing technology and medicine is expected to grow.

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